molecular formula C15H12N2O2 B3259267 1,3-Diphenylimidazolidine-2,4-dione CAS No. 3157-03-7

1,3-Diphenylimidazolidine-2,4-dione

Cat. No. B3259267
CAS RN: 3157-03-7
M. Wt: 252.27 g/mol
InChI Key: CPNYVWWWWXIGMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-diphenylimidazolidine-2,4-dione involves several methods. One notable approach is the copper-catalyzed click reaction using water-soluble ligands. Researchers have successfully synthesized novel hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione. The click reaction between 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and aryl azides or sodium azide in water produces new 1,2,3-triazoles linked to 5,5-diphenylimidazolidine-2,4-dione. The use of ligands enhances reactions and reduces the need for toxic copper salts .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point around 297-299°C .

Scientific Research Applications

Antitumor Applications

1,3-Diphenylimidazolidine-2,4-dione derivatives have shown promising applications in antitumor activity. A study by Alanazi et al. (2013) synthesized and evaluated the antitumor activity of various derivatives, finding selective activity against renal cancer cell lines, melanoma, and breast cancer cell lines. The research suggests that these compounds can be a useful template for developing potent antitumor agents (Alanazi et al., 2013).

CNS and Analgesic Properties

Compounds derived from 1,3-Diphenylimidazolidine-2,4-dione have been investigated for their effects on the central nervous system (CNS) and as potential analgesics. A study by Zejc et al. (1989) found that these derivatives exhibited analgesic activity, with some compounds showing inhibitory activity against the CNS, anxiety-relieving, anticonvulsant, and antidepressive effects (Zejc et al., 1989).

Antibacterial Applications

Research by Keivanloo et al. (2020) on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study highlights the potential of these compounds in combating bacterial infections (Keivanloo et al., 2020).

Corrosion Inhibition

The derivative 3-methyl-5,5′-diphenylimidazolidine-2,4-dione has been studied as a corrosion inhibitor for mild steel in acidic solutions. Elbarki et al. (2020) found that it exhibited significant inhibition efficiency, suggesting its usefulness in industrial applications for protecting metal surfaces (Elbarki et al., 2020).

Quantum Mechanical and Molecular Docking Studies

The compound has been subject to quantum mechanical and molecular docking studies to understand its structural and electronic properties. A study by Sevvanthi et al. (2017) focused on the vibrational, electronic, and reactivity properties of 5,5-diphenylimidazolidine-2,4-dione, which can be essential in developing its pharmaceutical applications (Sevvanthi et al., 2017).

properties

IUPAC Name

1,3-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNYVWWWWXIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347290
Record name 1,3-diphenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylimidazolidine-2,4-dione

CAS RN

3157-03-7
Record name 1,3-diphenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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